2-Hydroxypyrimidine-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

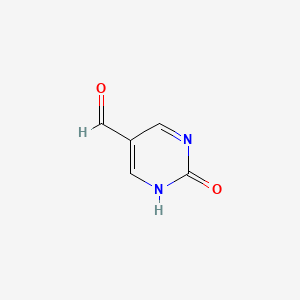

2-Hydroxypyrimidine-5-carbaldehyde is an organic compound with the molecular formula C5H4N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the fifth position of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyrimidine with a formylating agent such as formic acid or formamide under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the aldehyde group at the fifth position.

Another method involves the oxidation of 2-hydroxypyrimidine-5-methanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. This reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: 2-Hydroxypyrimidine-5-carboxylic acid.

Reduction: 2-Hydroxypyrimidine-5-methanol.

Substitution: 2-Halopyrimidine-5-carbaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydroxypyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the preparation of complex organic molecules.

Biology: It is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Hydroxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxypyrimidine-5-carbaldehyde can be compared with other similar compounds such as:

2-Hydroxypyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

2-Hydroxypyrimidine-6-carbaldehyde: Similar structure but with the aldehyde group at the sixth position.

2-Hydroxypyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

2-Hydroxypyrimidine-5-carbaldehyde, a compound with significant potential in various biological applications, has garnered attention for its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a hydroxyl group at the second position and an aldehyde group at the fifth position. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It can bind to specific active sites on enzymes, modulating their activity and affecting metabolic pathways. For instance, it has been shown to inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Anti-inflammatory Studies : In vitro studies demonstrated that this compound significantly reduced the expression of inflammatory markers in BV-2 microglial cells exposed to lipopolysaccharide (LPS), indicating its potential for treating neuroinflammatory conditions .

- Antimicrobial Activity : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), where it showed submicromolar inhibition over extended incubation periods. This suggests a promising avenue for developing new antitubercular agents based on this scaffold .

- Structure-Activity Relationship (SAR) : Research into derivatives of this compound revealed that modifications at specific positions significantly influenced biological activity. For example, certain substitutions enhanced antimicrobial potency while others diminished it, providing insights into optimizing drug design .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Hydroxypyrimidine-4-carbaldehyde | Aldehyde group at position 4 | Similar anti-inflammatory properties |

| 2-Hydroxypyridine-5-carbaldehyde | Pyridine ring instead of pyrimidine | Different enzyme interaction profile |

| 5-Hydroxypyrimidine-2-carbaldehyde | Hydroxyl and aldehyde groups swapped | Variability in enzyme inhibition |

Eigenschaften

IUPAC Name |

2-oxo-1H-pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-3-4-1-6-5(9)7-2-4/h1-3H,(H,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSQXMJTKWVULJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.